![molecular formula C30H23N3 B14471819 2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole CAS No. 65694-70-4](/img/structure/B14471819.png)
2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazole ring substituted with phenylethenyl groups, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions. The reaction can be carried out in various solvents, including water, making it environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve scaling up the click chemistry process, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The phenylethenyl groups can be oxidized to form corresponding epoxides or ketones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenylethenyl groups can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Dihydrotriazoles.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials, such as light-emitting diodes (LEDs) and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The triazole ring can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and differentiation, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Bisphenol A (BPA): Commonly used in plastics and resins.
Bisphenol S (BPS): An alternative to BPA with similar applications.
Bisphenol F (BPF): Used in epoxy resins and coatings.
Uniqueness: 2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole stands out due to its triazole ring structure, which imparts unique chemical reactivity and potential for diverse applications. Unlike bisphenols, which are primarily used in industrial applications, this compound has broader implications in scientific research and advanced material development.
Propiedades
Número CAS |
65694-70-4 |
|---|---|
Fórmula molecular |
C30H23N3 |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
2,4-bis[4-(2-phenylethenyl)phenyl]triazole |
InChI |
InChI=1S/C30H23N3/c1-3-7-24(8-4-1)11-13-26-15-19-28(20-16-26)30-23-31-33(32-30)29-21-17-27(18-22-29)14-12-25-9-5-2-6-10-25/h1-23H |
Clave InChI |
ZMZMMJZGGJAWOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NN(N=C3)C4=CC=C(C=C4)C=CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


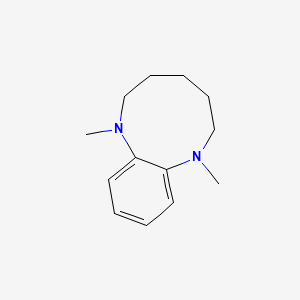
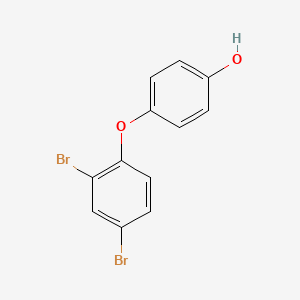
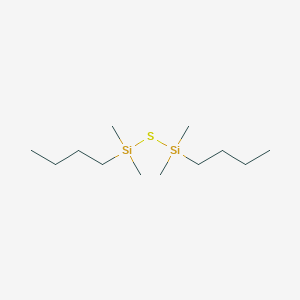



![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)

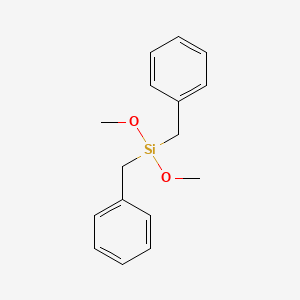

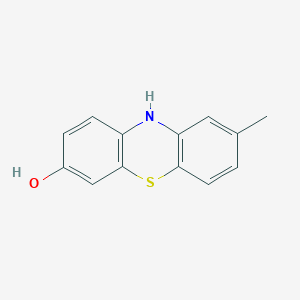
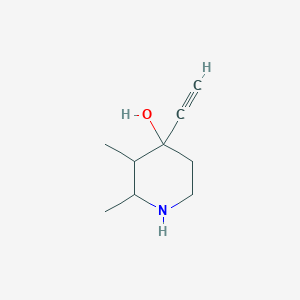
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471803.png)

